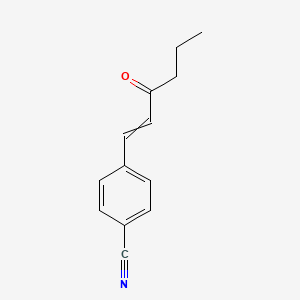

4-(3-Oxohex-1-en-1-yl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

921206-22-6 |

|---|---|

Molecular Formula |

C13H13NO |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

4-(3-oxohex-1-enyl)benzonitrile |

InChI |

InChI=1S/C13H13NO/c1-2-3-13(15)9-8-11-4-6-12(10-14)7-5-11/h4-9H,2-3H2,1H3 |

InChI Key |

PAUKGOIBLWSUSB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C=CC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 3 Oxohex 1 En 1 Yl Benzonitrile and Analogues

De Novo Synthesis Approaches

The construction of the 4-(3-Oxohex-1-en-1-yl)benzonitrile framework from basic precursors can be achieved through several reliable synthetic routes. These methods focus on building the core structure of the molecule from the ground up.

Strategies Employing Aldol (B89426) Condensation Reactions

A primary and well-established method for the synthesis of α,β-unsaturated ketones like this compound is the Claisen-Schmidt condensation, a type of aldol condensation. This reaction typically involves the base-catalyzed reaction between an aromatic aldehyde, in this case, 4-cyanobenzaldehyde (B52832), and a ketone, such as 2-pentanone. The process involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the resulting β-hydroxy ketone (the aldol adduct) readily yields the α,β-unsaturated enone system. The reaction is favored due to the extended conjugation of the product.

Various catalysts can be employed to facilitate this transformation, including common bases like sodium hydroxide (B78521) or potassium hydroxide. Research into similar chalcone (B49325) syntheses has explored the use of solid catalysts, such as calcined hydrotalcites, which can offer advantages in terms of easier purification and reduced waste.

Organometallic Coupling Reactions (e.g., Heck Reactions, Grignard Processes)

Organometallic chemistry provides powerful tools for the formation of the carbon-carbon bonds in this compound.

Heck Reaction: The Heck reaction is a versatile method for forming a carbon-carbon bond between an aryl halide and an alkene. In a potential synthesis of the target compound, 4-bromobenzonitrile (B114466) could be coupled with pent-1-en-3-one in the presence of a palladium catalyst, such as palladium(II) acetate, and a base. This reaction would directly form the desired aryl-alkene bond. The efficiency and stereoselectivity of the Heck reaction are highly dependent on the choice of catalyst, ligands, base, and solvent.

Grignard Processes: A Grignard-based approach could involve the reaction of a Grignard reagent derived from a halo-substituted enone with 4-cyanobenzaldehyde. Alternatively, 4-cyanophenylmagnesium bromide could be reacted with an appropriate α,β-unsaturated aldehyde or ketone derivative. However, controlling the 1,2- versus 1,4-addition of the Grignard reagent to the enone system can be a challenge.

The following table summarizes a selection of organometallic coupling reactions used in the synthesis of related compounds.

| Coupling Partners | Catalyst/Reagent | Product Type | Reference |

| 4-Bromobenzonitrile, Alkene | Palladium(II) Acetate | Aryl-substituted alkene | |

| Arylboronic acid, Enone | Palladium Catalyst | Aryl-substituted enone | |

| Organozinc reagent, Aryl halide | Nickel or Palladium Cat. | Cross-coupled product |

Multi-Component and Cascade Reaction Pathways

While specific multi-component reactions for the direct synthesis of this compound are not extensively documented, the principles of such reactions can be applied. A hypothetical multi-component approach could involve the in-situ formation of one of the reactive partners. For instance, a reaction could be designed where 4-halobenzonitrile, an alkyne, and a source of the acyl group are combined in a one-pot process catalyzed by a transition metal, leading to the desired enone.

Cascade reactions, which involve a series of intramolecular or intermolecular transformations, offer an efficient route to complex molecules from simple starting materials. A possible cascade sequence could begin with a coupling reaction, followed by an intramolecular cyclization or rearrangement to form a precursor that is then converted to the final product.

Precursor-Based Elaboration (e.g., from Substituted Benzonitriles or Enone Precursors)

This strategy involves the modification of a pre-existing molecule that already contains a significant portion of the target structure.

From Substituted Benzonitriles: A common starting material is 4-cyanobenzaldehyde. As described in the aldol condensation section, this aldehyde can be reacted with 2-pentanone to yield the final product. Another approach starts with 4-bromobenzonitrile, which can be converted to the target compound via organometallic coupling reactions like the Heck or Suzuki reactions.

From Enone Precursors: One could start with an enone, such as pent-1-en-3-one, and introduce the 4-cyanophenyl group. This is typically achieved through a cross-coupling reaction, such as the Heck reaction mentioned earlier, where the enone is coupled with an aryl halide.

Chemo- and Stereoselective Synthesis

Achieving high selectivity is a critical aspect of modern organic synthesis, ensuring that the desired product is formed with the correct structure and spatial arrangement.

Control of Geometric Isomerism (E/Z configurations of the enone)

The double bond in the enone moiety of this compound can exist as either the E (trans) or Z (cis) isomer. In most cases, the E isomer is the thermodynamically more stable and, therefore, the predominant or exclusive product, especially in reactions like the Claisen-Schmidt condensation, which are often under thermodynamic control. The stability of the E isomer is due to reduced steric hindrance between the aryl group and the carbonyl group.

However, achieving selective synthesis of the less stable Z isomer is a significant challenge. Photochemical isomerization can sometimes be used to convert the E isomer to a mixture of E and Z isomers, from which the Z isomer can be isolated. Certain stereoselective reactions, such as the Horner-Wadsworth-Emmons reaction, can provide control over the geometry of the newly formed double bond. In this approach, a phosphonate (B1237965) ylide derived from a ketone would react with 4-cyanobenzaldehyde. The choice of reaction conditions and the specific structure of the phosphonate reagent can influence the E/Z ratio of the product. For example, using unstabilized ylides often favors the Z-alkene, while stabilized ylides tend to produce the E-alkene.

Diastereoselective and Enantioselective Methodologies

Achieving control over the stereochemistry of this compound and its analogs is crucial for their application in fields such as medicinal chemistry. The primary methods for introducing chirality into this framework involve asymmetric conjugate additions to an α,β-unsaturated ketone precursor.

Organocatalysis: A prominent strategy for the enantioselective synthesis of related β-chiral ketones is the use of chiral organocatalysts. Cinchona alkaloid-derived thioureas, for instance, have been successfully employed to catalyze the conjugate addition of various nucleophiles to enones, yielding products with high enantioselectivities. nih.gov These catalysts operate under mild conditions and offer a metal-free approach to chiral induction. nih.gov The mechanism typically involves the activation of the enone and the nucleophile through hydrogen bonding interactions with the bifunctional catalyst. figshare.com

Metal-Based Catalysis: Chiral metal complexes also play a significant role in the asymmetric synthesis of these compounds. Copper catalysts, in conjunction with chiral ligands, are widely used for the enantioselective conjugate addition of organometallic reagents, such as organozinc or Grignard reagents, to enones. organic-chemistry.org The design of the chiral ligand is critical for achieving high levels of stereocontrol. For example, chiral N,N'-dioxide/Sc(III) catalysts have been utilized in cascade reactions to construct polycyclic compounds with high diastereo- and enantioselectivity. nih.gov

Reaction Conditions and Optimization for Synthesis

The efficiency and selectivity of the synthesis of this compound and its analogs are highly dependent on the reaction conditions. Optimization of these parameters is key to maximizing yield and stereoselectivity.

Catalytic Systems and Ligand Design

The choice of catalyst and ligand is paramount in stereoselective synthesis. In metal-catalyzed reactions, the ligand's steric and electronic properties directly influence the coordination environment around the metal center, thereby dictating the facial selectivity of the nucleophilic attack. For palladium-catalyzed cross-coupling reactions, which can be employed in the synthesis of the enone backbone, a variety of phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands have been developed. nih.gov The design of these ligands is often tailored to the specific substrates and desired outcomes.

In organocatalysis, the structure of the catalyst is equally important. For example, in the asymmetric Michael addition of ketones to chalcones, (S)‐N‐(pyrrolidin‐2‐ylmethyl)‐trifluoromethanesulfonamide has been shown to be an effective catalyst, affording 1,5‐diketones in high yields and excellent stereoselectivities. researchgate.net

| Catalyst/Ligand System | Reaction Type | Substrate Analog | Key Findings | Reference |

| Cinchona Alkaloid-Derived Thiourea | Conjugate Addition | General Enones | Good yields and high enantioselectivities under mild, metal-free conditions. | nih.gov |

| Chiral N,N'-Dioxide/Sc(III) | Cascade Cycloaddition | α-Diazoester Derivatives | High diastereo- and enantioselectivity in the formation of polycyclic compounds. | nih.gov |

| Cinchona/Sulfonamide Organocatalyst | Sulfa-Michael Addition | Chalcones | High enantiomeric excess in the synthesis of chiral β-sulfanyl ketones. | rhhz.net |

| (S)‐N‐(Pyrrolidin‐2‐ylmethyl)‐trifluoromethanesulfonamide | Michael Addition | Chalcones | High yields and excellent enantio- and diastereoselectivity for 1,5-diketones. | researchgate.net |

| Chiral Phosphoric Acids | C-N Bond Formation | α-Carbonyl Sulfonium Ylides | Excellent efficiency and enantioselectivity for the synthesis of chiral α-amino ketones. | acs.org |

Solvent Systems and Their Influence on Reaction Outcome

The solvent can have a profound impact on the rate, yield, and stereoselectivity of a reaction. rsc.org In many cases, the polarity and coordinating ability of the solvent can influence the stability of transition states and intermediates. For Michael addition reactions, a dramatic solvent effect on diastereoselectivity has been observed, where changing the solvent polarity can even reverse the stereochemical outcome.

Bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are gaining attention as greener alternatives to traditional organic solvents. organic-chemistry.org These solvents have been successfully applied in asymmetric catalysis, demonstrating their potential to replace conventional solvents without compromising reaction performance. organic-chemistry.org In some instances, solvent-free conditions, often facilitated by microwave irradiation, have been shown to be effective for Michael addition reactions, reducing reaction times and simplifying purification. ias.ac.in

| Solvent | Reaction Type | Observation | Reference |

| Various Polar and Non-polar Solvents | Michael Addition | Diastereoselectivity can be reversed by changing solvent polarity. | |

| 2-Methyltetrahydrofuran (2-MeTHF) | Asymmetric Alkylation | Effective green alternative for phase-transfer catalysis. | organic-chemistry.org |

| Cyclopentyl Methyl Ether (CPME) | Radical Reactions | Suitable for radical reactions due to its stability and high boiling point. | organic-chemistry.org |

| Dioxane/Water | Rhodium-catalyzed Conjugate Addition | Effective for the addition of organosiloxanes to α,β-unsaturated compounds. | organic-chemistry.org |

| Solvent-Free (Microwave) | Michael Addition | Facile reaction on the surface of potassium carbonate, reducing side reactions. | ias.ac.in |

Temperature, Pressure, and Additive Effects

Temperature is a critical parameter that can influence both the reaction rate and the stereoselectivity. rsc.org In some asymmetric reactions, lowering the temperature can enhance the enantiomeric excess, although this is not always the case. rhhz.net Pressure is less commonly varied in these types of reactions but can play a role in certain catalytic processes.

Additives can significantly improve the outcome of a reaction by various mechanisms. acs.org They can act as co-catalysts, scavengers for inhibitory byproducts, or modifiers of the catalyst's or substrate's reactivity. For example, in some palladium-catalyzed reactions, the addition of a simple compound can lead to reduced reaction times, improved yields, and increased selectivity. acs.org In the context of asymmetric synthesis, additives can sometimes be crucial for achieving high levels of enantiocontrol.

| Condition | Effect | Example | Reference |

| Temperature | Can influence both reaction rate and stereoselectivity. Lowering temperature can sometimes improve enantiomeric excess. | In the sulfa-Michael addition to chalcones, room temperature provided the best enantioselectivity. | rhhz.net |

| Additives | Can act as co-catalysts, scavengers, or modifiers to improve yield and selectivity. | In the asymmetric epoxidation of chalcones, DBU was found to be an effective additive. | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 4 3 Oxohex 1 En 1 Yl Benzonitrile

Reactivity of the Benzonitrile (B105546) Moiety

The benzonitrile portion of the molecule consists of a benzene (B151609) ring substituted with a nitrile group (-C≡N). The strong electron-withdrawing nature of the nitrile group significantly influences the reactivity of both the nitrile itself and the aromatic ring.

Transformations Involving the Nitrile Group (e.g., Cycloadditions, Reductions, Nucleophilic Additions)

The carbon-nitrogen triple bond of the nitrile group is susceptible to a variety of transformations, making it a versatile synthetic handle.

Reductions: The nitrile group can be selectively reduced to a primary amine. This is a fundamental transformation, often achieved through catalytic hydrogenation or with chemical hydrides. Catalytic methods using palladium or platinum on carbon (Pd/C, Pt/C) under hydrogen pressure are effective. researchgate.netcommonorganicchemistry.com Chemical reducing agents such as Lithium Aluminium Hydride (LiAlH₄) and borane (B79455) complexes (BH₃-THF, BH₃-SMe₂) also cleanly convert nitriles to primary amines. commonorganicchemistry.com For milder conditions, ammonia (B1221849) borane has been shown to reduce a wide range of nitriles to primary amines without a catalyst. acs.org Partial reduction to an aldehyde can be accomplished using one equivalent of Diisobutylaluminium hydride (DIBALH) at low temperatures. libretexts.org

| Substrate | Reagent/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzonitrile | 10% Pt/C, H₂ | 6 bar H₂, 30°C, DCM/H₂O, NaH₂PO₄ | Benzylamine | 70% | researchgate.net |

| Benzonitrile | 5 wt% Pd/C, H₂ | 303 K, 4 barg H₂, Methanol | Benzylamine | ~40% Selectivity | acs.org |

| Benzonitrile | Ammonia Borane (1.2 equiv.) | 100°C, Et₂O | Benzylamine | >95% | acs.org |

| Benzonitrile | DMPSi-Pd/SiO₂, H₂ | 60°C, 50 kPa H₂, Flow | Benzylamine Hydrochloride | >99% | nih.gov |

Nucleophilic Additions: The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles. wikipedia.org Organometallic reagents, such as Grignard reagents (RMgX), add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. wikipedia.orgyoutube.com This provides a method to convert the nitrile into a new carbonyl-containing structure.

Cycloadditions: Aromatic nitriles can participate in cycloaddition reactions to form heterocyclic systems. A notable example is the [3+2] cycloaddition with azides (e.g., sodium azide) to produce tetrazoles, which are important five-membered heterocyclic rings. numberanalytics.comacs.org This reaction is often catalyzed by metal catalysts. acs.org Nitrile oxides, which are 1,3-dipoles, can also react with alkynes in a cycloaddition to form isoxazoles. youtube.com

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. lumenlearning.com The reaction proceeds through an amide intermediate, which can sometimes be isolated. libretexts.org For instance, heating with aqueous acid or base will convert the benzonitrile moiety into a benzoic acid group. oup.comgoogle.com

Aromatic Substitutions on the Benzonitrile Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. The reactivity of the ring is heavily influenced by the existing substituents. In 4-(3-Oxohex-1-en-1-yl)benzonitrile, both the nitrile group and the conjugated enone system are electron-withdrawing groups.

These groups deactivate the aromatic ring towards electrophilic attack by pulling electron density away from the π-system. uomustansiriyah.edu.iqyoutube.com Electron-withdrawing groups are known as deactivators and direct incoming electrophiles to the meta position. wikipedia.org Therefore, reactions such as nitration (with HNO₃/H₂SO₄) or halogenation (with Br₂/FeBr₃) would be significantly slower compared to benzene and would be expected to yield the product substituted at the positions meta to the nitrile group (i.e., C2 and C6 relative to the enone chain). masterorganicchemistry.comlibretexts.org

Conversely, nucleophilic aromatic substitution (NAS) is favored by electron-withdrawing groups. uomustansiriyah.edu.iq However, this reaction typically requires a good leaving group (like a halide) on the aromatic ring, which is not present in the parent molecule. Therefore, direct NAS is not a typical reaction pathway for this compound.

Reactivity of the Conjugated Enone System

The α,β-unsaturated ketone, or enone, is a highly reactive functional group characterized by a carbon-carbon double bond conjugated with a carbonyl group. This conjugation creates a delocalized π-system with electrophilic centers at both the carbonyl carbon (C3) and the β-carbon (C1) of the hexene chain.

Michael-Type Additions (e.g., Reactions with Carbanions and other Nucleophiles)

The most characteristic reaction of the conjugated enone system is the Michael addition, also known as conjugate or 1,4-addition. wikipedia.orgnumberanalytics.com In this reaction, a nucleophile attacks the electrophilic β-carbon of the double bond. This pathway is generally favored by "soft" nucleophiles. masterorganicchemistry.comjoechem.io A wide range of nucleophiles, including enolates (carbanions derived from ketones or esters), amines, thiols, and cuprates (Gilman reagents), can act as Michael donors. wikipedia.orgmasterorganicchemistry.com The reaction of a chalcone (B49325) (a class of enones to which the target molecule belongs) with a carbanion is a well-established method for forming new carbon-carbon bonds. funaab.edu.ngresearchgate.net

| Enone (Michael Acceptor) | Nucleophile (Michael Donor) | Product Type | Reference |

|---|---|---|---|

| α,β-Unsaturated Ketone | Malonic Ester Enolate | 1,5-Dicarbonyl Compound | masterorganicchemistry.com |

| Enone | Dialkylcuprate (Gilman Reagent) | β-Alkylated Ketone | joechem.io |

| Enone | Amine | β-Amino Ketone | wikipedia.org |

| Chalcone | Nitromethane | γ-Nitro Ketone | nih.gov |

Electrophilic and Nucleophilic Additions to the Carbon-Carbon Double Bond

Nucleophilic Addition: As described under Michael additions, the C=C double bond is electron-deficient due to conjugation with both the ketone and the electron-withdrawing benzonitrile ring. This makes it highly susceptible to attack by nucleophiles at the β-carbon. psiberg.comnumberanalytics.com

Electrophilic Addition: In contrast, electrophilic addition is characteristic of electron-rich alkenes. tutorchase.comsavemyexams.com The electron-poor nature of the double bond in this compound makes it significantly less reactive towards electrophiles like HBr or H₂SO₄ compared to a simple alkene. libretexts.org While reactions like the addition of halogens (e.g., bromine, Br₂) across the double bond can occur, they may require more forcing conditions. chemistrystudent.comsavemyexams.com The bromination of chalcones, for instance, can be achieved to yield a dibromo-saturated ketone. jchemrev.com

Ketone Carbonyl Group Reactivity (e.g., Reductions, Condensations)

The carbonyl group of the enone system also exhibits characteristic reactivity, primarily undergoing nucleophilic addition at the carbonyl carbon (1,2-addition).

Reductions: The ketone can be reduced to the corresponding secondary alcohol. This can be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄). youtube.comdocbrown.info Depending on the reaction conditions, NaBH₄ can sometimes reduce both the ketone and the carbon-carbon double bond of a chalcone. researchgate.net Catalytic hydrogenation (e.g., with Pd/C and H₂) can also be employed, which often reduces both the C=C and C=O bonds. jchemrev.comyoutube.com

Condensations: The ketone can act as an electrophile in condensation reactions. For example, in a Claisen-Schmidt or aldol-type condensation, an enolate can attack the carbonyl carbon. libretexts.orglibretexts.org The α-hydrogens (on C2 and C4 of the hexene chain) are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in further reactions. However, the α-hydrogens on the vinylic C2 are not readily removed. The hydrogens on C4 are more typical enolizable protons. funaab.edu.ng

The competition between 1,2-addition (at the carbonyl) and 1,4-addition (at the β-carbon) is a key aspect of enone reactivity. "Hard" nucleophiles (e.g., Grignard reagents, organolithiums, LiAlH₄) tend to favor 1,2-addition, while "soft" nucleophiles (e.g., cuprates, enolates, thiols) favor 1,4-addition. masterorganicchemistry.com

Oxidative and Reductive Transformations

The presence of multiple reactive sites within this compound allows for a variety of oxidative and reductive transformations. The alkene, ketone, and nitrile functionalities can all undergo reaction under appropriate conditions.

Oxidative Transformations:

The primary sites for oxidation in this compound are the carbon-carbon double bond and the alkyl portion of the hexenone (B8787527) moiety.

Epoxidation: The electron-deficient alkene of the enone system can be epoxidized using strong oxidizing agents, such as peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate for further synthetic manipulations.

Oxidative Cleavage: Under more vigorous conditions, such as ozonolysis followed by an oxidative workup (e.g., with hydrogen peroxide), the double bond can be cleaved. This would lead to the formation of 4-cyanobenzaldehyde (B52832) and a carboxylic acid derived from the hexenone fragment.

Hydroxylation: The γ-carbon of the enone system can undergo hydroxylation. While specific studies on this compound are not prevalent, general methods for the γ-hydroxylation of enones have been developed, including visible-light-induced hydrogen-atom transfer (HAT) processes. researchgate.net

Oxidation to 1,4-Enediones: A common transformation for α,β-enones is the oxidation to 1,4-enediones. This can be achieved using reagents like palladium(II) hydroxide (B78521) on carbon with tert-butyl hydroperoxide. organic-chemistry.org

| Oxidative Transformation | Typical Reagents | Potential Product(s) |

| Epoxidation | m-CPBA | 4-(2-Oxiranyl-1-oxohexyl)benzonitrile |

| Oxidative Cleavage | 1. O₃; 2. H₂O₂ | 4-Cyanobenzaldehyde |

| γ-Hydroxylation | Visible light, HAT catalyst | 4-(5-Hydroxy-3-oxohex-1-en-1-yl)benzonitrile |

| Oxidation to 1,4-Enedione | Pd(OH)₂/C, t-BuOOH | 4-(3,5-Dioxohex-1-en-1-yl)benzonitrile |

Reductive Transformations:

The ketone, alkene, and nitrile groups are all susceptible to reduction, and selectivity can often be achieved by careful choice of the reducing agent.

Reduction of the Ketone: The carbonyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This transformation would yield 4-(3-hydroxyhex-1-en-1-yl)benzonitrile.

Reduction of the Alkene (Conjugate Reduction): The carbon-carbon double bond can be reduced, leaving the ketone and nitrile groups intact. This is typically achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under controlled conditions, or with dissolving metal reductions. The product of this reaction would be 4-(3-oxohexyl)benzonitrile.

Reduction of both Ketone and Alkene: Stronger reducing agents or more forcing catalytic hydrogenation conditions will reduce both the ketone and the alkene, leading to the formation of 4-(3-hydroxyhexyl)benzonitrile.

Reduction of the Nitrile Group: The benzonitrile functionality can be reduced to a primary amine (benzylamine derivative) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.com This reaction would likely also reduce the ketone. Catalytic hydrogenation can also be employed for nitrile reduction. researchgate.net

| Reductive Transformation | Typical Reagents | Potential Product(s) |

| Ketone Reduction | NaBH₄ | 4-(3-Hydroxyhex-1-en-1-yl)benzonitrile |

| Alkene Reduction | H₂, Pd/C (controlled) | 4-(3-Oxohexyl)benzonitrile |

| Ketone & Alkene Reduction | H₂, Pd/C (forcing) | 4-(3-Hydroxyhexyl)benzonitrile |

| Nitrile Reduction | LiAlH₄ | 4-(Aminomethyl)phenyl)(hex-1-en-3-ol) |

Advanced Mechanistic Elucidation of Key Reactions

While specific, in-depth mechanistic studies on this compound are not extensively documented in peer-reviewed literature, the reactivity of its core enone structure is well-understood, particularly in the context of nucleophilic additions.

The most common and mechanistically significant reactions of enones involve nucleophilic attack. In these reactions, key intermediates are formed which dictate the final product.

Enolate Intermediates: In a Michael (or 1,4-conjugate) addition, a nucleophile attacks the β-carbon of the enone system. This results in the formation of a resonance-stabilized enolate intermediate. The negative charge is delocalized across the oxygen and the α-carbon. This enolate is a crucial intermediate that, upon protonation, yields the 1,4-addition product. The formation of enolates is a fundamental step in many carbon-carbon bond-forming reactions.

Tetrahedral Intermediates: In a 1,2-addition, the nucleophile directly attacks the carbonyl carbon. This proceeds through a tetrahedral intermediate, where the carbonyl carbon is sp³-hybridized and bears a negative charge on the oxygen atom. Subsequent protonation gives the 1,2-addition product, an allylic alcohol.

The choice between 1,2- and 1,4-addition is influenced by the nature of the nucleophile. "Hard" nucleophiles (e.g., Grignard reagents, organolithiums) tend to favor 1,2-addition, while "soft" nucleophiles (e.g., cuprates, thiolates, enamines) preferentially undergo 1,4-addition.

The regioselectivity of nucleophilic attack on this compound can be rationalized by considering the transition states of the competing 1,2- and 1,4-addition pathways.

Transition State for 1,4-Addition: The transition state for the 1,4-addition involves the nucleophile approaching the β-carbon. The developing negative charge is delocalized over the enone system, leading to a more "diffuse" and stable transition state, particularly with soft nucleophiles. The stability of the resulting enolate intermediate also contributes to the favorability of this pathway.

Transition State for 1,2-Addition: The transition state for the 1,2-addition involves the nucleophile's approach to the more sterically hindered and electronically less favorable (for soft nucleophiles) carbonyl carbon. This transition state is generally higher in energy for soft nucleophiles compared to the 1,4-addition transition state.

Computational studies on related enone systems have provided quantitative insights into these reaction pathways. For instance, density functional theory (DFT) calculations are often employed to model the geometries and energies of the transition states. These calculations help in understanding the activation barriers and predicting the kinetic and thermodynamic products of a reaction. For many enone reactions, the 1,4-addition is the thermodynamically favored pathway, leading to the more stable product.

Derivatization Strategies and Functional Group Interconversions of 4 3 Oxohex 1 En 1 Yl Benzonitrile

Modifications of the Nitrile Functional Group

The benzonitrile (B105546) moiety in 4-(3-oxohex-1-en-1-yl)benzonitrile is a versatile handle for a variety of functional group interconversions, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as hydrochloric acid, to yield the corresponding carboxylic acid and an ammonium salt. google.com In contrast, basic hydrolysis with a reagent like sodium hydroxide (B78521) initially produces a carboxylate salt, which upon acidification, yields the carboxylic acid. google.com

Reduction: The nitrile group is readily reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent is commonly employed for this transformation. google.com The reaction proceeds via nucleophilic addition of hydride to the carbon-nitrogen triple bond. google.com

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems. For instance, in the presence of a suitable 1,3-dipole, such as a nitrile oxide generated in situ, a [3+2] cycloaddition can occur to yield a 1,2,4-oxadiazole ring. While specific examples for this compound are not prevalent in the literature, the general reactivity pattern is well-established for benzonitriles.

| Reaction | Reagents and Conditions | Product Functional Group |

| Hydrolysis | HCl (aq), heat or NaOH (aq), heat, then H₃O⁺ | Carboxylic acid |

| Reduction | 1. LiAlH₄, ether; 2. H₂O | Primary amine |

| [3+2] Cycloaddition | R-CNO | 1,2,4-Oxadiazole |

Derivatization of the Ketone Moiety

The ketone functional group in the hexenone (B8787527) side chain provides another site for chemical modification, primarily through nucleophilic addition reactions.

Reduction to Alcohol: The ketone can be selectively reduced to a secondary alcohol using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this purpose, typically used in alcoholic solvents. This reagent is chemoselective for the ketone in the presence of the less reactive carbon-carbon double bond and nitrile group.

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to the ketone results in the formation of a tertiary alcohol. researchgate.net This reaction is a powerful tool for creating new carbon-carbon bonds and introducing additional complexity to the molecule.

Formation of Imines and Related Derivatives: The ketone can react with primary amines to form imines (Schiff bases). This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. The resulting imine can be further modified, for example, by reduction to a secondary amine.

| Reaction | Reagents and Conditions | Product Functional Group |

| Reduction | NaBH₄, methanol | Secondary alcohol |

| Grignard Addition | 1. RMgX, ether; 2. H₃O⁺ | Tertiary alcohol |

| Imine Formation | R-NH₂, acid catalyst | Imine |

Transformations of the Carbon-Carbon Double Bond

The α,β-unsaturated ketone system, also known as a chalcone-like structure, allows for selective transformations of the carbon-carbon double bond.

Catalytic Hydrogenation: The double bond can be selectively reduced to a single bond through catalytic hydrogenation. This is often achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). The conditions can be controlled to avoid the reduction of the nitrile group. For instance, α,β-unsaturated nitriles can be selectively reduced to their saturated analogs using sodium borohydride in a methanol-pyridine solvent system. organic-chemistry.org

Epoxidation: The electron-deficient double bond can be epoxidized using a nucleophilic epoxidizing agent, such as hydrogen peroxide under basic conditions (e.g., the Weitz-Scheffer epoxidation). This reaction would introduce a reactive epoxide ring, which can be further functionalized.

Michael Addition: The β-carbon of the enone system is electrophilic and susceptible to Michael addition by a wide range of nucleophiles, including amines, thiols, and carbanions. This reaction is a key strategy for the formation of new carbon-carbon and carbon-heteroatom bonds.

| Reaction | Reagents and Conditions | Product Functional Group |

| Hydrogenation | H₂, Pd/C or NaBH₄, methanol/pyridine | Saturated ketone |

| Epoxidation | H₂O₂, NaOH | Epoxide |

| Michael Addition | Nu⁻ (e.g., R₂NH, RSH, R₂CuLi) | β-substituted ketone |

Regioselective and Chemoselective Derivatization

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve selective transformations.

Chemoselectivity: The different reactivity of the functional groups allows for chemoselective reactions. For example:

Ketone vs. Double Bond: As mentioned, NaBH₄ will selectively reduce the ketone over the double bond.

Double Bond vs. Nitrile: Catalytic hydrogenation can be tuned to reduce the double bond without affecting the nitrile group. organic-chemistry.org

Nitrile vs. Ketone/Double Bond: Reactions specific to the nitrile group, such as certain cycloadditions, can be performed while leaving the enone system intact.

Regioselectivity: In reactions involving the enone system, regioselectivity is a key consideration. For instance, in conjugate addition reactions (Michael addition), the nucleophile will selectively attack the β-carbon of the double bond.

A study on the selective reduction of α,β-unsaturated nitriles demonstrated that sodium borohydride in a methanol-pyridine solvent system can effectively reduce the carbon-carbon double bond without affecting the nitrile group. organic-chemistry.org

Synthesis of Architecturally Complex Analogues

The derivatization of this compound can lead to the synthesis of a wide variety of more complex molecules, including various heterocyclic systems. The chalcone-like scaffold is a well-known precursor for the synthesis of heterocycles. nih.gov

Synthesis of Pyrazoles: The reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives is a classical method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles. For example, reacting a chalcone (B49325) with hydrazine hydrate in a suitable solvent like ethanol can lead to the formation of a pyrazole (B372694) ring.

Synthesis of Isoxazoles: Isoxazoles can be synthesized from chalcones by reaction with hydroxylamine hydrochloride. tu-clausthal.de The initial reaction forms an oxime, which then undergoes cyclization to yield the isoxazole ring.

Synthesis of Pyrimidines: Pyrimidine (B1678525) derivatives can be synthesized from chalcones through their reaction with urea or thiourea in the presence of a base. tu-clausthal.de This condensation reaction leads to the formation of the six-membered pyrimidine ring.

| Starting Material | Reagents and Conditions | Heterocyclic Product | Reference |

| Chalcone analogue | Hydrazine hydrate, ethanol, reflux | Pyrazole derivative | researchgate.net |

| Chalcone analogue | Hydroxylamine hydrochloride, sodium acetate, ethanol, reflux | Isoxazole derivative | tu-clausthal.de |

| Chalcone analogue | Urea/Thiourea, ethanolic NaOH | Pyrimidine/Thioxopyrimidine derivative | tu-clausthal.de |

These examples, while based on the general reactivity of chalcones, illustrate the potential of this compound as a versatile building block for the synthesis of diverse and complex molecular architectures with potential applications in medicinal chemistry and materials science.

Computational Chemistry and Theoretical Investigations of 4 3 Oxohex 1 En 1 Yl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of 4-(3-Oxohex-1-en-1-yl)benzonitrile at the atomic level. These methods solve the Schrödinger equation, or its density-based equivalent, to provide insights into the molecule's geometry, electronic structure, and spectroscopic characteristics.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a molecule like this compound, both Density Functional Theory (DFT) and ab initio methods are suitable for this purpose.

DFT methods, such as B3LYP or M06-2X, are often chosen for their balance of computational cost and accuracy. These methods approximate the complex electron correlation energy using functionals of the electron density. Ab initio methods, like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without experimental data fitting. While computationally more demanding, they can offer higher accuracy.

The choice of a basis set, which is a set of mathematical functions used to build the molecular orbitals, is also crucial. Common basis sets include Pople-style (e.g., 6-31G) or Dunning's correlation-consistent sets (e.g., cc-pVDZ). The combination of a method and a basis set (e.g., B3LYP/6-31G) defines the level of theory. The optimization process systematically alters the molecular geometry to find the lowest energy conformation, corresponding to the most stable structure.

Illustrative Data Table: Predicted Geometric Parameters for this compound at a Hypothetical DFT Level

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C≡N | ~1.15 Å |

| C=O | ~1.23 Å | |

| C=C (enone) | ~1.34 Å | |

| C-C (phenyl) | ~1.40 Å | |

| Bond Angle | C-C≡N | ~179° |

| C-CO-C | ~118° | |

| C-C=C | ~121° | |

| Dihedral Angle | O=C-C=C | ~180° (for s-trans) |

Once the geometry is optimized, the electronic structure can be analyzed. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information is vital for understanding the molecule's polarity and intermolecular interactions.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface. It highlights regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), providing a guide to how the molecule will interact with other charged or polar species. For this compound, the oxygen of the carbonyl group and the nitrogen of the nitrile group would be expected to be regions of negative potential.

Computational methods can predict various spectroscopic parameters. The calculation of vibrational frequencies is essential for interpreting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be obtained. These theoretical frequencies are often scaled to better match experimental data.

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shifts for ¹H and ¹³C atoms, which are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Illustrative Data Table: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

| Spectroscopic Data | Functional Group | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm) |

| Vibrational Frequency | C≡N stretch | ~2230 cm⁻¹ |

| C=O stretch | ~1680 cm⁻¹ | |

| C=C stretch | ~1620 cm⁻¹ | |

| ¹³C NMR Chemical Shift | C≡N | ~118 ppm |

| C=O | ~198 ppm | |

| ¹H NMR Chemical Shift | Vinyl H | ~6.5 - 7.8 ppm |

| Phenyl H | ~7.5 - 7.9 ppm |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound.

To study a reaction mechanism, the structures of reactants, products, and any intermediates are optimized. Crucially, the transition state (TS), which is the highest energy point along the reaction coordinate, must also be located and characterized. Transition state searches are more complex than geometry optimizations and result in a structure that has one imaginary vibrational frequency, corresponding to the motion along the reaction path.

Once all stationary points (reactants, products, intermediates, and transition states) are located, a reaction energy profile can be constructed. This profile plots the potential energy of the system as it progresses from reactants to products, providing a visual representation of the energy barriers and the stability of intermediates.

From the calculated energies of the stationary points, key thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction can be determined. These values indicate the spontaneity and feasibility of a reaction.

Kinetic parameters can be estimated using Transition State Theory (TST). The calculated energy barrier (the difference in energy between the reactants and the transition state) is the primary determinant of the reaction rate. By calculating the Gibbs free energy of activation (ΔG‡), the rate constant of the reaction can be estimated, providing insight into how fast the reaction will proceed under given conditions.

Advanced Theoretical Models for Chemical Reactivity

Density Functional Theory (DFT) has become a important tool for examining the electronic structure and reactivity of organic molecules. By calculating various molecular descriptors, it is possible to gain insights into the stability, reactivity, and potential interaction sites of a molecule.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These descriptors are derived from the change in energy of a molecule with respect to the change in its number of electrons. Key descriptors include chemical hardness (η), softness (σ), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A higher hardness value indicates lower reactivity.

Chemical Softness (σ) is the reciprocal of hardness and signifies the ease with which a molecule's electron cloud can be polarized. Higher softness is associated with greater reactivity.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater propensity to act as an electrophile.

For a comparative understanding, the calculated conceptual DFT parameters for a related chalcone (B49325) derivative, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, are presented in the table below. These values offer a reference point for the anticipated reactivity of this compound. The presence of the electron-withdrawing nitrile group in this compound is expected to influence these values, likely leading to a higher electrophilicity index compared to the hydroxyl-substituted analogue.

| Parameter | Value |

|---|---|

| Hardness (η) | 3.05 eV |

| Softness (S) | 0.32 eV⁻¹ |

| Electronegativity (χ) | 3.95 eV |

| Electrophilicity Index (ω) | 2.55 eV |

Data sourced from a DFT study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one.

Molecular reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. The HOMO-LUMO energy gap is a crucial indicator of a molecule's stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

In chalcone derivatives, the distribution of HOMO and LUMO densities reveals the regions of the molecule that are most likely to participate in electron donation and acceptance, respectively. For this compound, the HOMO is expected to be localized on the enone moiety and the phenyl ring, while the LUMO is likely to be distributed over the benzonitrile (B105546) portion and the α,β-unsaturated system, reflecting the electron-withdrawing nature of the nitrile group.

Prediction and Analysis of Nonlinear Optical Properties

Molecules with extended π-conjugated systems and significant charge transfer characteristics, such as many chalcone derivatives, are of great interest for their nonlinear optical (NLO) properties. These properties are crucial for applications in photonics and optoelectronics.

The NLO response of a molecule is quantified by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response. Computational methods, particularly DFT, are widely used to predict the hyperpolarizability of molecules. The magnitude of β is influenced by factors such as the extent of π-conjugation, the presence of electron-donating and electron-withdrawing groups, and the degree of intramolecular charge transfer.

For a comparative perspective, the calculated first hyperpolarizability of a series of chalcone derivatives is presented below. The variation in the β values highlights the significant impact of substituents on the NLO properties. It is anticipated that this compound, with its electron-withdrawing nitrile group, would exhibit a notable first hyperpolarizability.

| Compound | β (esu) |

|---|---|

| (2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one | 1.5 x 10⁻³⁰ |

| (2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | 1.8 x 10⁻³⁰ |

| (2E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one | 1.2 x 10⁻³⁰ |

Data is illustrative and based on general findings for substituted chalcones.

The relationship between the molecular structure of chalcones and their NLO activity is a key area of research. The presence of a donor-π-acceptor (D-π-A) framework is a common strategy for enhancing NLO properties. In this compound, the benzonitrile group acts as an acceptor, and the rest of the molecule can be considered the donor and π-bridge system.

Applications and Potential in Advanced Materials and Chemical Synthesis

Utility as a Versatile Synthetic Building Block

The structure of 4-(3-Oxohex-1-en-1-yl)benzonitrile, which combines an electron-withdrawing nitrile group with a reactive α,β-unsaturated ketone, makes it an exceptionally useful intermediate in organic synthesis. ajol.info This combination of functional groups allows for a variety of chemical transformations, rendering it a valuable precursor for more complex molecular structures.

Precursor in Complex Organic Synthesis

The enone moiety of this compound is a key feature that drives its utility as a synthetic precursor. This functional group is susceptible to a range of addition reactions, most notably the Michael addition, where nucleophiles add to the β-carbon of the carbon-carbon double bond. researchgate.net This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of intricate molecular skeletons. For instance, the reaction of similar enone systems with various nucleophiles is a well-established method for the synthesis of a wide array of polyfunctional compounds. nih.govchemrxiv.org

Furthermore, the ketone and nitrile functionalities can undergo a variety of transformations. The ketone can be reduced to an alcohol or be the site of nucleophilic attack, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. ajol.info These transformations open up pathways to a diverse range of derivatives.

The chalcone-like structure of this compound also suggests its potential as a precursor for various heterocyclic compounds. Chalcones are known to be versatile starting materials for the synthesis of pyrimidines, pyrazoles, and other heterocyclic systems through condensation and cycloaddition reactions. growingscience.comnih.gov For example, the reaction of chalcones with reagents like guanidine (B92328) or hydrazine (B178648) is a common method for constructing pyrimidine (B1678525) and pyrazole (B372694) rings, respectively. While specific studies on this compound for these exact syntheses are not abundant, the chemical principles strongly support its applicability in creating such complex heterocyclic structures. nih.govnih.govrsc.org

| Reaction Type | Reagents/Conditions | Potential Products |

| Michael Addition | Nucleophiles (e.g., thiols, amines, carbanions) | Functionalized ketones |

| Reduction (Ketone) | Reducing agents (e.g., NaBH₄) | Allylic alcohols |

| Reduction (Nitrile) | Reducing agents (e.g., LiAlH₄) | Amines |

| Hydrolysis (Nitrile) | Acid or base catalysis | Carboxylic acids |

| Cyclocondensation | Guanidine, Hydrazine, etc. | Pyrimidines, Pyrazoles, etc. |

Role in the Construction of Molecular Frameworks

The ability of molecules to self-assemble into well-defined molecular frameworks is crucial for the development of new materials. The structural characteristics of this compound make it a candidate for the construction of such frameworks. A study on a closely related chalcone (B49325), 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile, has demonstrated the formation of layered structures in the solid state. rsc.org These layers are held together by weak C-H···π interactions between the phenyl rings of adjacent molecules. rsc.org This suggests that this compound could similarly participate in the formation of organized supramolecular assemblies through non-covalent interactions, leading to the construction of predictable molecular frameworks. rsc.org

The synthesis of such chalcone derivatives is often straightforward, typically involving a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde. rsc.org

| Compound | Interaction Type | Resulting Framework |

| 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile | C-H···π interactions | Layered structure |

Applications in the Design of Novel Organic Materials

The unique electronic and structural properties of this compound make it a promising candidate for the design of novel organic materials, particularly in the field of nonlinear optics (NLO).

Chalcones and their derivatives have been identified as promising NLO materials. rsc.org These molecules often possess a D-π-A (donor-π-acceptor) or A-π-A (acceptor-π-acceptor) structure, which can lead to large second-order or third-order optical nonlinearities. The extended π-conjugation system of the enone bridge facilitates intramolecular charge transfer, a key requirement for NLO activity.

Role as a Chemical Probe or Reagent in Synthetic Methodologies

The reactive enone functionality of this compound positions it as a potential chemical probe, particularly as an electrophilic probe. The α,β-unsaturated ketone is a Michael acceptor, meaning it can react with nucleophiles in a conjugate addition reaction. researchgate.net This reactivity can be exploited to probe for the presence of specific nucleophiles in a chemical or biological system.

For instance, the thiol-Michael addition is a well-known "click" reaction where a thiol adds to a Michael acceptor. mdpi.com This reaction is often rapid, selective, and proceeds under mild conditions. Therefore, this compound could potentially be used as a probe to detect and quantify thiols. In a biological context, this could translate to probing for cysteine residues in proteins.

While specific studies detailing the use of this compound as a chemical probe are not extensively documented, the underlying chemistry of its reactive enone system provides a strong basis for its potential in this area. The development of such probes often involves attaching a reporter group (e.g., a fluorophore) to the core structure, allowing for the detection of the binding event. The versatile synthetic handles on this compound would facilitate such modifications.

| Chemical Functionality | Reactivity | Potential Application as a Probe |

| α,β-Unsaturated Ketone | Michael Acceptor | Electrophilic probe for nucleophiles (e.g., thiols) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.